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Compound of Interest

Compound Name: N-(2-Methoxyethyl)thiazol-2-amine

CAS No.: 187964-47-2

Cat. No.: B068303

Get Quote

Motif Class: Amino-Heterocycle / Alkoxyalkyl Linker Primary Application: Kinase Inhibition,

Solubility Optimization, Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Solubility-Affinity" Bridge
In modern drug discovery, the 2-aminothiazole scaffold is a privileged structure, serving as the

"hinge-binding" core in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib).

However, a recurring challenge with flat heteroaromatic cores is poor aqueous solubility and

suboptimal pharmacokinetic (PK) profiles.

The N-(2-Methoxyethyl) substitution represents a strategic medicinal chemistry modification.

Unlike a simple ethyl or propyl chain, the methoxyethyl tail introduces an amphiphilic character.

The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with solvent-

exposed residues or water networks within the binding pocket, while the ethylene spacer

maintains hydrophobic contacts. This guide details the synthesis, physicochemical advantages,

and biological deployment of this specific motif.[1][2][3][4]
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The molecule comprises two distinct functional domains: the Thiazole Core (Pharmacophore)

and the Methoxyethyl Tail (Physicochemical Modulator).

The Thiazole Core (The Warhead)
H-Bond Donor/Acceptor: The C2-amine (exocyclic) acts as a crucial H-bond donor (e.g., to

the gatekeeper residue in kinases), while the N3 (endocyclic) acts as an acceptor.

Pi-Stacking: The aromatic ring facilitates

stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.

The Methoxyethyl Tail (The Modulator)
Solubility Enhancement: The ether oxygen decreases LogP compared to an all-carbon alkyl

chain (e.g.,

-propyl), improving aqueous solubility without introducing a high-polarity ionizable group.

Metabolic Stability: While susceptible to O-dealkylation, the terminal methoxy group is

generally more stable than a terminal hydroxyl group, which is prone to rapid

glucuronidation.

Conformational Flexibility: The ethylene linker allows the tail to adopt a "gauche"

conformation (due to the gauche effect of the C-O bond), potentially fitting into restricted

pockets that rigid rings cannot access.

Visualization: Interaction Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
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Figure 1: SAR interaction map highlighting the functional roles of the thiazole core and the

methoxyethyl substituent.

Synthetic Methodologies
Synthesizing N-alkylated 2-aminothiazoles requires avoiding over-alkylation (formation of

tertiary amines) or regioselectivity issues (N3 vs. exocyclic N).

Method A: The Modified Hantzsch Synthesis
(Recommended)
This is the most robust route for generating diverse analogs. Instead of alkylating a pre-formed

thiazole, the N-alkyl group is introduced into the thiourea precursor.

Step 1: Reaction of 2-methoxyethylamine with benzoyl isothiocyanate to form the thiourea.

Step 2: Hydrolysis of the benzoyl group.

Step 3: Cyclization with an

-haloketone.

Method B: Nucleophilic Aromatic Substitution ( )
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Useful if the 2-halothiazole is commercially available and activated (e.g., by an electron-

withdrawing group at C5).

Reagents: 2-Chlorothiazole + 2-Methoxyethylamine.

Conditions: High heat (100-120°C), base (DIPEA/K2CO3), often requires microwave

irradiation.

Visualization: Hantzsch Workflow
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Figure 2: Step-by-step workflow for the modified Hantzsch synthesis of the target scaffold.

Detailed Experimental Protocol
Objective: Synthesis of N-(2-methoxyethyl)-4-phenylthiazol-2-amine (Representative Analog).
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Reagents & Equipment
2-Methoxyethylamine (CAS: 109-85-3)

Benzoyl isothiocyanate[5]

2-Bromoacetophenone (Phenacyl bromide)

Sodium Hydroxide (NaOH)

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH)

Step 1: Preparation of N-(2-Methoxyethyl)thiourea
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

.

Addition: Dissolve benzoyl isothiocyanate (10 mmol) in anhydrous DCM (50 mL). Cool to

0°C.

Reaction: Dropwise add 2-methoxyethylamine (10 mmol) over 15 minutes. Stir at RT for 2

hours. (Monitor by TLC: disappearance of isothiocyanate).

Hydrolysis: Evaporate DCM. Redissolve residue in MeOH (30 mL) and add 10% aqueous

NaOH (20 mL). Reflux for 1 hour to remove the benzoyl group.

Workup: Neutralize with dilute HCl to pH 7. Extract with EtOAc (

mL). Dry over

and concentrate.

Checkpoint: You should obtain a white/off-white solid (The mono-substituted thiourea).

Step 2: Hantzsch Cyclization
Reaction: In a 100 mL RBF, dissolve the N-(2-methoxyethyl)thiourea (5 mmol) in EtOH (20

mL).
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Cyclization: Add 2-bromoacetophenone (5 mmol).

Conditions: Reflux for 2–4 hours. A precipitate (HBr salt of the thiazole) may form.

Workup: Cool to RT. Neutralize with saturated

solution. Evaporate EtOH. Extract aqueous layer with DCM.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 70–85%.

Physicochemical Properties & Drug-Likeness
The following table contrasts the methoxyethyl derivative against standard alkyl analogs.

Property N-Ethyl Analog
N-(2-Methoxyethyl)
Analog

Impact

LogP (Lipophilicity) ~2.5 ~1.8

Improved Solubility

(Lower LogP is often

better for oral

bioavailability).

tPSA (Polar Surface

Area)
~40 Å² ~50 Å²

Permeability Balance

(Remains well below

the 140 Å² limit for cell

permeability).

H-Bond Acceptors 2 3

Target Binding

(Additional anchor

point for water-

mediated bridges).

Metabolic Risk Low Moderate

O-Dealkylation

(Potential metabolite:

N-(2-hydroxyethyl)...,

which is easily

excreted).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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